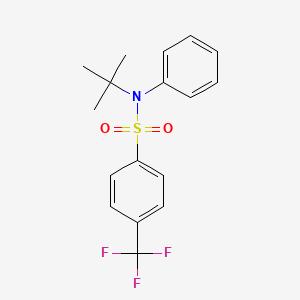

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-N-phenyl-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO2S/c1-16(2,3)21(14-7-5-4-6-8-14)24(22,23)15-11-9-13(10-12-15)17(18,19)20/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHRNUTWYIJNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activity, supported by relevant data tables and research findings.

N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide has the chemical formula and is characterized by the presence of a sulfonamide group, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related sulfonamides can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide may enhance its antimicrobial properties through improved membrane permeability and interaction with bacterial enzymes .

Anticancer Potential

Recent investigations into similar sulfonamide derivatives suggest potential anticancer properties. For example, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. The mechanism often involves apoptosis induction and cell cycle arrest . The ability of N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide to target specific pathways in cancer cells warrants further exploration.

Case Studies

- Cell Proliferation Inhibition : A study on a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation . This suggests that N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide might exhibit similar potency.

- Metastasis Inhibition : In vivo studies indicated that certain sulfonamide derivatives could inhibit lung metastasis in animal models, highlighting their therapeutic potential in cancer treatment .

The biological activity of N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is likely mediated through interactions with specific proteins or enzymes involved in cellular processes. For instance, docking studies have suggested that sulfonamides can form hydrogen bonds with amino acid residues in target proteins, influencing their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 0.5 | |

| Compound B | Anticancer (MDA-MB-231) | 0.126 | |

| Compound C | Metastasis Inhibition | N/A |

Table 2: Interaction Parameters with Target Proteins

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide | 6jp5 | -7.5 | Hydrogen bonding |

| 4-(2-Aminoethyl)benzene sulfonamide | 6jp5 | -8.0 | Hydrogen bonding |

Chemical Reactions Analysis

Hydrolysis and Acid-Catalyzed Decomposition

Under strong acidic conditions, this sulfonamide undergoes hydrolysis or decomposition pathways:

The tert-butyl group enhances steric hindrance, slowing hydrolysis kinetics compared to less substituted analogs .

Condensation with Carbonyl Compounds

The sulfonamide participates in acid-catalyzed condensations with glyoxal, yielding structurally complex products:

These reactions proceed via initial formation of diol intermediates, followed by 1,2-hydride shifts or transpositions .

Catalytic Functionalization

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) catalyze tert-butyl group transfer reactions in non-polar solvents:

This method is scalable and avoids toxic reagents, making it industrially viable .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) of related sulfonamides reveals:

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamides with Trifluoromethyl and Alkyl/Aryl Substituents

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃) enhance chemical stability but may reduce solubility.

- Bulky substituents (e.g., tert-butyl, adamantyl) improve conformational rigidity, critical for receptor binding .

- Chiral centers (e.g., in compound 2e) enable enantioselective catalysis, with ee values up to 93% .

Pharmacologically Active Sulfonamides

Inhibitors of COL3A1 and Cancer Metastasis

- N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide: Designed via Baidu Wenxin’s AI model; shows >50% inhibition of COL3A1, a gene linked to cancer metastasis .

- N-cyclopropyl-4-hydroxy-N-isobutyl-3-(trifluoromethyl)benzenesulfonamide : Demonstrated improved binding affinity due to isobutyl and cyclopropyl groups .

Ferroptosis Inhibitors

- 4-(Cyclohexylamino)-3-((pyridin-4-ylmethyl)amino)-N-(tert-butyl)benzenesulfonamide (62): Exhibits potent ferroptosis inhibition (IC₅₀ = 0.8 µM) via dual amino substituents enhancing redox activity .

Substituent Effects on Physicochemical Properties

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves sulfonylation of the tert-butyl-phenylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions. Key parameters include:

-

Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

-

Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for better solubility of intermediates .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.3 in 3:7 ethyl acetate/hexane) .

- Example Data :

| Parameter | Value |

|---|---|

| Yield (crude) | 65–75% |

| Yield (purified) | 50–60% |

| Purity (HPLC) | ≥98% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm; sulfonamide protons at δ 7.5–8.1 ppm) .

- X-ray Crystallography : Resolve steric effects from the tert-butyl group and trifluoromethyl moiety. A typical crystal system is monoclinic (space group P2/c) with Z = 4 .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm; CF vibrations at 1100–1250 cm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

-

Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The trifluoromethyl group enhances hydrophobic interactions, while the tert-butyl group may sterically hinder binding .

-

DFT Calculations : Analyze electron-withdrawing effects of CF on sulfonamide reactivity (B3LYP/6-31G* level). HOMO-LUMO gaps correlate with stability in aqueous media .

- Example Computational Parameters :

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 ± 0.3 |

| HOMO-LUMO Gap (eV) | 4.7 |

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer). Degradation products (e.g., free sulfonamide) may confound results .

- Structural Analogs : Compare activity with N-(isopropyl)- or N-(methyl)-substituted derivatives to isolate steric/electronic contributions .

- Case Study : A 2022 study observed unexpected N,N-disulfonamide formation due to residual sulfonyl chloride; this side product was identified via LC-MS and mitigated by rigorous drying of intermediates .

Q. How does the compound’s solubility profile impact formulation for in vitro studies?

- Methodological Answer :

- Solubility Screening : Use DMSO for stock solutions (50 mM), but limit final DMSO concentration to <1% in cell-based assays. Aqueous solubility is pH-dependent:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| PBS (pH 7.4) | 0.2 |

| Ethanol | 12 |

- Stability : Monitor hydrolysis in PBS over 24 hours (HPLC). Degradation <5% at 25°C, but accelerates at 37°C (15% degradation) .

Research Design Considerations

Q. What are the key considerations for designing SAR studies on this sulfonamide?

- Methodological Answer :

-

Variable Groups : Modify the tert-butyl (e.g., isopropyl, cyclopropyl) and phenyl substituents (e.g., electron-donating/-withdrawing groups) .

-

Biological Endpoints : Prioritize assays measuring IC against carbonic anhydrase IX (a cancer target) and logP for blood-brain barrier penetration .

- Example SAR Data :

| Derivative | IC (nM) | logP |

|---|---|---|

| Parent Compound | 120 | 2.8 |

| N-(isopropyl) analog | 95 | 2.5 |

| 4-NO substituent | 220 | 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.